molecular formula C11H19NO2 B1388840 2-(Cyclopentylamino)cyclopentanecarboxylic acid CAS No. 700797-68-8

2-(Cyclopentylamino)cyclopentanecarboxylic acid

Cat. No.: B1388840
CAS No.: 700797-68-8
M. Wt: 197.27 g/mol
InChI Key: MLPOPQVTJUBHPE-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)cyclopentanecarboxylic acid is a cyclopentane-based compound featuring a carboxylic acid group and a cyclopentylamino substituent at position 2. For instance, compounds like 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 192385-99-2, MW 229.27 g/mol) are critical intermediates in peptide synthesis and drug development due to their stereochemical diversity and protective Boc groups . These derivatives are synthesized with high purity (95–98%) and are utilized in organic chemistry for chiral building blocks .

Properties

IUPAC Name

2-(cyclopentylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOPQVTJUBHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666470
Record name 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700797-68-8
Record name 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, carboxylation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of N-substituted cyclopentyl derivatives.

Scientific Research Applications

2-(Cyclopentylamino)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-(Cyclopentylamino)cyclopentanecarboxylic acid analogs and related cyclopentane-carboxylic acid derivatives:

Table 1: Key Features of Comparable Cyclopentane-Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications/Notes References
2-((Boc-amino)cyclopentanecarboxylic acid 192385-99-2 C11H19NO4 229.27 Boc-protected amino group at position 2 98 Peptide synthesis, chiral intermediates
1,2,2-Trimethyl-3-(2-naphthylcarbamoyl)cyclopentanecarboxylic acid 300732-24-5 C21H23NO3 337.41 Naphthylcarbamoyl, trimethyl groups N/A Potential enzyme inhibitors (leucine aminopeptidase)
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 1120332-41-3 C20H20N2O2 320.39 Indole core, cyclopentylamino group N/A Pharmacological studies (structural complexity)
1-Cyanocyclopentanecarboxylic acid 540490-54-8 C7H9NO2 139.15 Cyano group at position 1 N/A Intermediate for amino acid derivatives
cis-2-(Boc-amino)cyclopentanecarboxylic acid 136315-70-3 C11H19NO4 229.27 Boc-amino group, cis-stereochemistry 98 Stereoselective synthesis

Structural and Functional Comparisons

Amino Group Protection: Boc-protected analogs (e.g., 2-((Boc-amino)cyclopentanecarboxylic acid) are designed for stability during synthetic processes, preventing unwanted side reactions . In contrast, 1-Cyanocyclopentanecarboxylic acid lacks amino protection, making it reactive but useful for further derivatization .

The indole core in 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid expands its π-system, likely influencing pharmacokinetic properties such as solubility and target interaction .

Stereochemical Diversity: Stereoisomers like cis- and trans-2-(Boc-amino)cyclopentanecarboxylic acid (CAS 136315-70-3 and 136315-71-4) demonstrate the importance of spatial arrangement in drug design, affecting receptor binding and metabolic stability .

Functional Group Reactivity: The cyano group in 1-Cyanocyclopentanecarboxylic acid is electron-withdrawing, altering acidity (pKa ~2.5) compared to carboxylic acid derivatives with electron-donating groups (e.g., Boc-protected analogs, pKa ~4.5) .

Biological Activity

2-(Cyclopentylamino)cyclopentanecarboxylic acid, a compound with a unique cyclopentane structure featuring both an amino and a carboxylic acid group, has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings, detailing its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid
  • Molecular Formula : C11H19NO2
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 700797-68-8

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may modulate enzyme activity or receptor signaling pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways.
  • Receptor Interaction : It may bind to receptors, affecting signal transduction and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role in apoptosis induction.
  • Neuroprotective Effects : Some investigations point towards neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Antitumor Activity

A study explored the cytotoxic effects of related cyclopentane carboxylic acids on cancer cell lines. While the specific effects of this compound were not directly tested, its structural analogs demonstrated significant antitumor activity through apoptosis induction in leukemia cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundStructureBiological Activity
Cyclopentanecarboxylic AcidLacks amino groupLimited activity reported
2-Cyclopentene-1-carboxylic AcidContains double bondModerate cytotoxicity
2-(Phenylamino)cyclopentanecarboxylic AcidContains phenyl groupEnhanced antitumor properties

The presence of both amino and carboxylic groups in this compound potentially enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-(cyclopentylamino)cyclopentanecarboxylic acid with high purity?

  • Methodology : Start with 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a precursor. Follow protocols similar to Reference Example 114 in EP 4 374 877 A2, which involves cyclization under controlled conditions. Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (>95%) and NMR spectroscopy .
  • Key Considerations : Monitor reaction intermediates using TLC. Protect reactive amino groups with Boc (tert-butoxycarbonyl) to prevent side reactions .

Q. What safety precautions are critical when handling this compound?

  • PPE Requirements : Use NIOSH-approved P95 respirators for particulate protection and EN 166-compliant face shields. Inspect nitrile gloves for integrity before use and follow proper disposal protocols .
  • Environmental Controls : Work in a fume hood to minimize inhalation risks. Avoid drainage contamination due to unknown ecotoxicity .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Analytical Techniques :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days, monitoring via LC-MS .
    • Spectroscopy : Confirm structure using 1^1H/13^13C NMR (DMSO-d6) and IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

  • Optimization Approaches :

  • Replace dicarboxylic acids with their esters to lower melting points, enabling efficient flow chemistry (e.g., Eq. 4 in Journal of Flow Chemistry) .
  • Use microwave-assisted synthesis (100°C, 20 min) to accelerate cyclization and reduce byproduct formation .
    • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to enhance reaction efficiency. Monitor progress via in-situ FTIR .

Q. How can structural modifications improve this compound’s enzyme inhibition potency?

  • Design Strategies :

  • Introduce halogen substituents (e.g., Cl) at the cyclopentane ring to enhance hydrophobic interactions with enzyme active sites .
  • Compare stereoisomers: (1S,2S)-configured analogs show 3x higher α-glucosidase inhibition than (1R,2R) forms due to better binding geometry .
    • Validation : Perform molecular docking (AutoDock Vina) and kinetic assays (IC50_{50} determination) .

Q. How do contradictions in enzyme inhibition data arise, and how can they be resolved?

  • Root Causes : Variability in assay conditions (e.g., pH, co-solvents) or impurities in compound batches.
  • Resolution :

  • Standardize assays using recombinant enzymes (e.g., α-glucosidase from Saccharomyces cerevisiae) and LC-MS-validated compound stocks.
  • Conduct competitive inhibition studies with Lineweaver-Burk plots to confirm mechanism .

Q. What computational methods predict target interactions for this compound?

  • Workflow :

Generate 3D conformers (Open Babel) and optimize geometry (DFT/B3LYP/6-31G*).

Perform molecular docking (PDB ID: 5NN8) to identify binding poses.

Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes .

  • Key Metrics : Binding energy (< -8 kcal/mol) and RMSD (< 2 Å) indicate strong interactions .

Q. How can bioavailability be optimized for in vivo studies?

  • Approaches :

  • Synthesize prodrugs (e.g., ethyl ester derivatives) to enhance membrane permeability. Hydrolyze esters in vivo using esterases .
  • Use nanoformulations (liposomes, 100 nm diameter) for sustained release. Confirm efficacy in rodent PK studies (AUC024h_{0-24h} > 500 ng·h/mL) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylamino)cyclopentanecarboxylic acid
Reactant of Route 2
2-(Cyclopentylamino)cyclopentanecarboxylic acid

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